1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one (abbreviated as 6,6-DMABH) is a crucial component in several antiviral medications, including boceprevir (a protease inhibitor for hepatitis C virus) and pf-07321332 (an oral medication used for COVID-19 treatment) . Its unique bicyclic structure makes it an essential intermediate in pharmaceutical synthesis.
Preparation Methods
a. Synthetic Routes: The synthesis of 6,6-DMABH involves an innovative approach: intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis. Starting from 3-methyl-2-butenol, the gram-scale synthesis proceeds through seven distinct steps, resulting in a total yield of 28% .
b. Reaction Conditions:Bromoacetyl Bromide Reaction: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate.
Alpha-Diazoacetate Formation: An alkaline reaction combines the bromoacetate with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in alpha-diazoacetate.
Intramolecular Cyclopropanation: The key step involves intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
c. Industrial Production: The industrial production of 6,6-DMABH relies on efficient synthetic methods, balancing yield and operational feasibility.
Chemical Reactions Analysis
6,6-DMABH undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are feasible.
Substitution: Substituents can be introduced. Common reagents include transition metals, acids, and bases. The major products depend on reaction conditions and substituents.
Scientific Research Applications
6,6-DMABH finds applications in:
Medicine: As a building block for antiviral drugs.
Chemistry: Synthesis of complex molecules.
Biology: Investigating biological processes.
Mechanism of Action
The exact mechanism by which 6,6-DMABH exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
6,6-DMABH stands out due to its unique bicyclic structure. Similar compounds include other azabicyclohexanes, but none match its precise arrangement .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1,5-dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H11NO/c1-6-3-7(6,2)5(9)8-4-6/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
NHZFMNJIMNAGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C(=O)NC2)C |
Origin of Product |
United States |
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